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Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

Go 6983 is characterized as a broad-spectrum or pan-PKC inhibitor. The table below summarizes its
published half-maximal inhibitory concentration (IC50) values against various PKC isoforms, which is a

standard measure of a compound's potency [1] [2] [3].

PKC
IC50 Value Notes
Isoform
PKCy 6 NM One of the most potently inhibited isoforms [1] [3].
PKCa 7nM Highly potent inhibition [1] [2] [3].
PKCB 7nM Highly potent inhibition [1] [2] [3].
PKCd 10 nM Highly potent inhibition [1] [2] [3].
PKCC 60 nM Described as "less potent” compared to classical isoforms but still
inhibited in the nanomolar range [1] [3].
PKCpu 20,000 nM (20  Reported to be inactive against or very weakly inhibit this isoform [1] [3].

HM)

A key point for researchers is that while Go 6983 is a potent inhibitor of the classical (o, B, y) and novel (9)
PKC isoforms, its activity against the atypical PKC( is about 10-fold weaker than against PKCq, [3, and y
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[1]. This profile makes it a valuable tool for initial, broad inhibition of multiple PKC isoforms, but it may not

be the ideal choice for studies specifically targeting the PKC( pathway without affecting other isoforms.

Documented Experimental Applications and Protocols

Go 6983 has been utilized in various biological contexts. The following table outlines several key

experimental setups and the effective concentrations used, which can serve as a reference for protocol

design.
Experimental Context / Working -
. Assay Type . Key Finding / Effect

Cell Line Concentration

Myocardial EXx vivo heart 50 - 100 nM Attenuated post-ischemic

Ischemia/Reperfusion model cardiac contractile dysfunction

Injury and reduced superoxide
release from neutrophils [4] [1].

Neuronal Feature Cell Used in a cocktall Contributed to the upregulation

Induction (Canine reprogramming of 8 small of neuronal genes and the

Fibroblasts) molecules acquisition of neuronal
morphology [5].

General Cell Culture Function assay 0.5-10 uM Inhibited specific PKC-

(various lines) mediated effects (e.g., TPA-
induced responses) in PC12,
HCT116, A549, and other cell
lines [1].

L-type Calcium Channel Whole-cell IC50 =20 uM Showed off-target inhibition at

(HEK293) patch clamp high concentrations [1].

A standard in vitro kinase assay protocol used to determine these IC50 values involves a phosphorylation
reaction in a buffer containing Tris-HCIl, MgClz, phosphatidylserine (PS), TPA (an activator), ATP (including
radioactive [y-32P]ATP for detection), the recombinant PKC enzyme, and a substrate peptide. The reaction is
stopped by transferring the mixture onto phosphocellulose paper, which is washed to remove unincorporated

ATP before measuring the radioactivity to quantify phosphorylation [1] [2].
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PKC( as a Therapeutic Target and Alternative Inhibitors

Understanding the biological context of PKC( can help in selecting the right inhibitor. PKCC is an atypical
protein kinase C that plays a significant role in cell survival, chemoresistance, and cancer metastasis [6] [7]

[8]. Its activation, particularly its translocation to the nucleus under oxidative stress, has been linked to

inducing resistance to apoptotic agents [6].

Research into more selective PKCC inhibitors is ongoing. For example:

e J-4: A highly selective PKCC inhibitor (IC50 ~10 uM) that has been shown to synergize with the COX-
2 inhibitor Celecoxib to suppress melanoma metastasis in preclinical models without affecting cell

proliferation [8].
¢ Isoquinoline-based inhibitors: Novel compounds have been developed with high in vitro potency
against PKC{, showing efficacy in a mouse model of collagen-induced arthritis [7].

The signaling pathway involving PKCC in cell migration and metastasis can be summarized as follows:
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Conclusion and Research Considerations

For researchers and drug development professionals, the selection of a PKC inhibitor should be guided by
the specific experimental goals:

¢ For broad PKC inhibition: Go 6983 is a well-established, fast-acting compound with excellent
potency against classical and novel PKC isoforms. Its nanomolar efficacy in models like myocardial

injury demonstrates its strong biological activity [4].
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e For studies focusing specifically on PKC{: While Go 6983 is effective, its weaker potency against
PKCC and activity against other isoforms may be a limitation. In such cases, exploring more selective
inhibitors like J-4 or the emerging class of isoquinoline-based inhibitors might provide better
specificity and potentially fewer off-target effects [7] [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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